Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing
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Compound Focus: 3-Pyridinemethanol

CAS No.: 100-55-0

Cat. No.: S001427

The following table consolidates experimental chemical shifts (6) reported for 3-Pyridinemethanol under

different conditions [1] [2].

Proton Chemical Shift () in Chemical Shift (d) in .
. Proton Description & Notes

Assignment CDCIs (89.56 MHz) DMSO-de (300 MHz)

Hz (on 8.439 ppm 8.70 ppm Proton alpha to the ring nitrogen.

Nitrogen)

He 8.360 ppm 8.55 ppm Proton gamma to the ring
nitrogen.

Hs 7.708 ppm 7.42 ppm Proton beta to the ring nitrogen.

Ha 7.259 ppm 7.90 ppm Proton beta to the ring nitrogen.

O-H 5.531 ppm 5.58 ppm Alcohol proton, shift varies with
concentration and temperature.

C-Hz 4.67 ppm 4.69 ppm Methylene protons of the -

CH20H group.

> Note: The proton assignments (H2, Ha, Hs, He) follow the pyridine ring numbering where the carbon
attached to the hydroxymethyl group is position 3. The exact assignment can vary between studies, and the

data above combines information from different sources [1].
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Experimental Protocols for NMR Analysis

For researchers aiming to reproduce or perform NMR characterization, here are the detailed methodologies

derived from the literature.

o Sample Preparation [1] [3]:

o Solvent: Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds) are
commonly used.

o Concentration: One study used a concentration of 0.04 mL of the compound in 0.5 mL of
CDCiIs for analysis. Another protocol for analyzing a polystyrene composite involving 3-
pyridinemethanol used CDCIs as the solvent for *H-NMR on a 400 MHz Bruker AVANCE IlI
NMR spectrophotometer [3].

e Computational Methods for Prediction [2]: A 2016 study performed thorough computational
analysis using Gaussian 09W software. The geometry of the 3-Pyridinemethanol molecule was
optimized, and its NMR properties were calculated using the B3LYP functional method with a 6-
311++G(d,p) basis set. These calculations provide a theoretical foundation for the experimental
chemical shifts and help in understanding the molecular structure and stability. The study confirmed

the existence of different molecular conformers due to the rotation of the O—H bond in the methanol

group.

Research Context & Applications

Understanding the broader context of how this compound is used can be valuable for drug development

professionals.

e Pharmaceutical Relevance: 3-Pyridinemethanol, also known as Nicotinyl alcohol, is a derivative of
heterocyclic aromatic organic compound that is extensively studied due to its presence in many
biomedically important compounds. It is used in lipid-lowering drugs and to decrease blood pressure
[2].

¢ Role in Drug Discovery: The 3-Pyridinemethanol structure serves as a key scaffold in medicinal
chemistry. For instance, one study designed and synthesized a series of arylpyrid-3-ylmethanones
as positive allosteric modulators of a7 nicotinic acetylcholine receptors, which are a target for treating
cognitive deficits in schizophrenia and Alzheimer's disease [4].

¢ Use in Synthetic Chemistry: Recent research (2024) has also explored the use of TiO2 nanowires
as photocatalysts for the selective oxidation of 3-Pyridinemethanol to 3-pyridinemethanal and
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vitamin B3 in water, highlighting its role as a precursor in synthetic pathways [3].

Visual Guide: Experimental Workflow for NMR
Characterization

The diagram below outlines the key steps for the NMR characterization of 3-Pyridinemethanol as described

in the research protocols.
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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